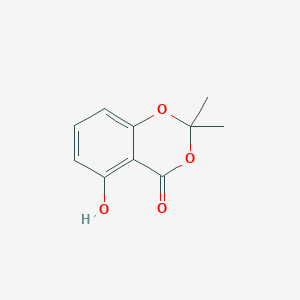

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is a chemical compound known for its unique structure and properties It is a derivative of benzodioxin, featuring a hydroxyl group and two methyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- typically involves the reaction of salicylic acid with acetylenic esters. The reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. This method allows for the direct synthesis of the compound at room temperature, followed by amidation with primary amines to yield salicylamides .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route involving salicylic acid and acetylenic esters provides a scalable approach for its production. The use of common reagents and mild reaction conditions makes this method suitable for larger-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: Used in the production of various chemical products and as a precursor in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- involves its interaction with molecular targets such as enzymes. It is known to activate 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . The compound’s structure allows it to bind to the active site of the enzyme, modulating its activity and influencing downstream biological pathways.

Comparaison Avec Des Composés Similaires

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl- (Pinocembrin): Similar in structure but lacks the dioxin ring and has different functional groups.

5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one: A closely related compound with similar properties and applications.

Uniqueness: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is unique due to its specific combination of functional groups and its ability to activate 5-lipoxygenase. This makes it particularly valuable in research focused on inflammation and related biological processes.

Activité Biologique

4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- (CAS Number: 154714-19-9) is a synthetic compound notable for its biological activity, particularly as an activator of the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a critical role in the biosynthesis of leukotrienes, which are inflammatory mediators. Understanding the biological activity of this compound is essential for its potential applications in pharmacology and therapeutic interventions.

The molecular formula of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- is C10H10O4, with a molecular weight of approximately 194.18 g/mol. The compound features a hydroxyl group and two methyl groups attached to the benzodioxin structure, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| CAS Number | 154714-19-9 |

| IUPAC Name | 5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one |

The primary mechanism of action for 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- involves its interaction with 5-lipoxygenase. Activation of this enzyme leads to increased production of leukotrienes, which are implicated in various inflammatory processes. This property positions the compound as a potential candidate for anti-inflammatory therapies.

Interaction with Enzymes

Research indicates that this compound not only activates 5-LOX but may also interact with other molecular targets within inflammatory pathways. This dual action enhances its relevance in studies focused on inflammation and related diseases.

Biological Activity

The biological activity of the compound has been explored through various studies:

- Anti-inflammatory Effects : As an activator of 5-lipoxygenase, it promotes the synthesis of leukotrienes which are crucial in mediating inflammatory responses. This makes it significant in research targeting inflammatory diseases such as asthma and arthritis.

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, potentially providing protective effects against oxidative stress-related damage.

- Potential Anticancer Activity : Preliminary research indicates that derivatives of benzodioxin compounds may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Inflammation : A study demonstrated that administration of 4H-1,3-Benzodioxin-4-one derivatives led to a significant reduction in inflammation markers in animal models induced with acute inflammation. The results suggested that these compounds could be developed into therapeutic agents for treating inflammatory diseases.

- Antioxidant Activity Assessment : In vitro assays showed that the compound exhibited moderate antioxidant activity, which may contribute to its overall therapeutic profile in managing oxidative stress-related conditions.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that modifications to the benzodioxin structure could enhance cytotoxicity against specific cancer types, suggesting avenues for further drug development.

Propriétés

IUPAC Name |

5-hydroxy-2,2-dimethyl-1,3-benzodioxin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(11)8(7)9(12)14-10/h3-5,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOZFWFNEBPOJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC(=C2C(=O)O1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453416 |

Source

|

| Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154714-19-9 |

Source

|

| Record name | 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.